molecular formula C13H19NO B2676882 N-Phenethyltetrahydro-2H-pyran-4-amine CAS No. 1154890-05-7

N-Phenethyltetrahydro-2H-pyran-4-amine

Cat. No.: B2676882
CAS No.: 1154890-05-7
M. Wt: 205.301
InChI Key: WLKJVLXONNQXSE-UHFFFAOYSA-N
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Description

N-Phenethyltetrahydro-2H-pyran-4-amine is a chemical compound that belongs to the class of heterocyclic amines It features a tetrahydro-2H-pyran ring, which is a six-membered ring containing one oxygen atom, fused with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenethyltetrahydro-2H-pyran-4-amine typically involves the reaction of tetrahydro-2H-pyran-4-amine with phenethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-Phenethyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenethyltetrahydro-2H-pyran-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Phenethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, potentially affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenethyltetrahydro-2H-pyran-4-amine is unique due to the presence of the phenethyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its interaction with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(2-phenylethyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-4-12(5-3-1)6-9-14-13-7-10-15-11-8-13/h1-5,13-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKJVLXONNQXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a similar device to that used in Example 7 were charged 1.38 g (5.0 mmol) of tetrahydropyranyl-4-p-toluenesulfonate synthesized in Example 6 and having a purity of 93% and 3.18 g (26.0 mmol) of benzylmethylamine, and the mixture was reacted at 70° C. for 4 hours and further at 90° C. for 5 hours. After completion of the reaction, the resulting reaction mixture was concentrated under reduced pressure and purified by silica gel column chromatography (Filler: Wako gel C-200 (available from Wako Junyaku Co.), Eluent: chloroform/methanol (=9/1 (volume ratio)) to obtain 0.72 g (yield: 70%) of 4-benzylmethylaminotetrahydropyrane having a purity of 90% (areal percentage according to high performance liquid chromatography) as a pale yellowish liquid.
[Compound]
Name
tetrahydropyranyl-4-p-toluenesulfonate
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared according to Preparation 85 from N-benzylmethylamine and tetrahydro-4H-pyran-4-one. Purification of the crude material by chromatography using dichloromethane/methanol (98:2) as the eluent gave the title compound as a yellow oil. δH (CD3OD): 7.50–7.40 (5H, m), 4.08 (2H, m), 4.06-(2H, s), 3.49–3.40 (2H, ddd), 3.23–3.14 (1H, m), 2.51 (3H, s), 2.03–1.97 (2H, m), 1.89–1.76 (2H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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